3-Ethyl-2-iodo-4-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at the 3rd, 2nd, and 4th positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-methylpyrrole with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-iodo-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 3-ethyl-4-methylpyrrole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of pyrrole, such as pyrrole-2,5-diones.
Reduction Reactions: Reduced forms of the original compound, such as 3-ethyl-4-methylpyrrole.
Scientific Research Applications
3-Ethyl-2-iodo-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-bromo-4-methyl-1H-pyrrole
- 3-Ethyl-2-chloro-4-methyl-1H-pyrrole
- 3-Ethyl-2-fluoro-4-methyl-1H-pyrrole
Uniqueness
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine substituent makes it more reactive in substitution reactions and provides unique opportunities for further functionalization.
Properties
CAS No. |
192887-91-5 |
---|---|
Molecular Formula |
C7H10IN |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
3-ethyl-2-iodo-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H10IN/c1-3-6-5(2)4-9-7(6)8/h4,9H,3H2,1-2H3 |
InChI Key |
ZVFUCWYUARQNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.